Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a piperidine ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .
For the piperidine ring, a common approach involves the protection of the nitrogen atom using a carbobenzyloxy (Cbz) group. The protected piperidine is then coupled with the thiazole derivative under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or receptors involved in disease processes . The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate.
Thiazole derivatives: Compounds like sulfathiazole and abafungin, which have similar thiazole rings and exhibit various biological activities.
Uniqueness
This compound is unique due to its combination of a thiazole ring and a piperidine ring, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Biological Activity
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a carboxylate group, and a piperidine moiety with a carbobenzyloxy (Cbz) protecting group. Its molecular formula is C19H22N2O4S with a molecular weight of approximately 366.45 g/mol. The presence of the Cbz group enhances the compound's lipophilicity, which is crucial for its biological activity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperidine and carboxylate functionalities. This multi-step process allows for the optimization of yield and purity, which are critical for evaluating biological activity.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been identified as promising candidates against various bacterial strains. Studies have shown that certain thiazole compounds demonstrate significant antibacterial properties, making them potential leads for antibiotic development .
- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds containing similar thiazole structures have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been investigated. For example, studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer progression, such as RET kinase, which is crucial for targeted cancer therapies .
Case Studies
Several studies have explored the biological activities of this compound and its analogs:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various thiazole derivatives against clinical isolates. Compounds showed zone of inhibition values ranging from 9 to 20 mm against tested bacteria, indicating moderate to high efficacy .
- Cytotoxicity Testing : In vitro assays conducted on cancer cell lines demonstrated that specific analogs exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanistic Studies : Research on the interactions between this compound and biological targets revealed insights into its mechanism of action. These studies utilized high-throughput screening methods to identify its effects on gene expression related to pluripotency in stem cells .
Comparative Analysis
To further illustrate the unique properties of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₉H₂₂N₂O₄S | Enhanced lipophilicity due to Cbz group |
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | C₁₁H₁₆N₂O₂S | Lacks Cbz protection; simpler structure |
Ethyl 2-(aminomethyl)thiazole-4-carboxylate | C₇H₁₀N₂O₂S | Contains an amino group; different bioactivity |
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-9-6-10-21(11-15)19(23)25-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 |
InChI Key |
ISWIETXTRUMTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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